molecular formula C4H5F3O B1304626 1,1,1-Trifluoro-2,3-epoxybutane CAS No. 406-30-4

1,1,1-Trifluoro-2,3-epoxybutane

Cat. No.: B1304626
CAS No.: 406-30-4
M. Wt: 126.08 g/mol
InChI Key: CHQUINRDKAWANM-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2,3-epoxybutane is an organic compound with the molecular formula C₄H₅F₃O. It is a fluorinated epoxide, characterized by the presence of an oxirane ring and three fluorine atoms attached to a butane backbone.

Preparation Methods

1,1,1-Trifluoro-2,3-epoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-1,1,1-trifluorobutan-2-one with sodium hydroxide. The reaction conditions typically include a controlled temperature and the use of a suitable solvent . Industrial production methods may involve continuous synthesis processes to enhance efficiency and safety .

Chemical Reactions Analysis

1,1,1-Trifluoro-2,3-epoxybutane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. .

Scientific Research Applications

1,1,1-Trifluoro-2,3-epoxybutane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2,3-epoxybutane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its effects in various biochemical and pharmacological contexts .

Comparison with Similar Compounds

1,1,1-Trifluoro-2,3-epoxybutane can be compared with other fluorinated epoxides, such as:

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-2-3(8-2)4(5,6)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQUINRDKAWANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380376
Record name 1,1,1-Trifluoro-2,3-epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-30-4
Record name 1,1,1-Trifluoro-2,3-epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 1,1,1-trifluoro-2,3-epoxybutane?

A1: this compound exists as two different isomers: cis and trans. [] The microwave spectra of both isomers have been studied to determine their molecular structures. [] While the exact molecular weight is not specified in the provided abstracts, the molecular formula can be deduced as C4H5F3O.

Q2: Has the reactivity of this compound been investigated?

A2: Yes, one study investigated the ethanolysis of this compound. [] Although the specific details of the reaction mechanism and products are not provided in the abstract, this research suggests that the compound can undergo ring-opening reactions. Further research would be needed to fully elucidate the reaction mechanism and potential catalytic applications of this compound.

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